4'-Hydroxy Trazodone beta-D-Glucuronide

Catalog No.
S12792394
CAS No.
M.F
C25H30ClN5O8
M. Wt
564.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy Trazodone beta-D-Glucuronide

Product Name

4'-Hydroxy Trazodone beta-D-Glucuronide

IUPAC Name

6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H30ClN5O8

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C25H30ClN5O8/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36)

InChI Key

PBJJYMNCIXXWKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl

As a glucuronidated metabolite, 4'-Hydroxy Trazodone β-D-Glucuronide undergoes specific biochemical transformations. Glucuronic acid conjugation is a common metabolic pathway where lipophilic substances become more soluble and easier to excrete. This process involves the transfer of glucuronyl groups (-glucuronide) onto the parent molecule, enhancing its solubility and facilitating renal elimination .

While detailed kinetic studies on the conversion rates of Trazodone to its glucuronides might vary slightly depending on individual metabolism, it is clear that this process significantly influences drug efficacy and clearance profiles.

Biological Activity

While detailed synthesis protocols specifically targeting 4'-Hydroxy Trazodone β-D-Glucuronide might not be widely documented, general methods for synthesizing similar glucuronides involve enzymatic conjugation using UDP-glucuronyltransferase enzymes with appropriate substrates. This process typically requires controlled conditions such as pH, temperature, and enzyme concentration to ensure efficient conversion rates.

For research purposes, certified reference materials like those provided by LGC Standards offer reliable data analysis tools, ensuring accurate identification and quantification of this metabolite during studies .

In clinical settings, understanding metabolic pathways involving compounds like Trazodone helps healthcare providers manage patient treatment more effectively. The knowledge about how drugs are metabolized allows for personalized dosing regimens and monitoring potential adverse reactions associated with both the parent molecule and its metabolites.

Additionally, studying glucuronidated forms provides insights into xenobiotic metabolism mechanisms essential for developing new pharmaceutical agents that minimize unwanted side effects while maximizing therapeutic benefits.

Given its relatively stable chemical structure post-conjugation, it is plausible that this metabolite interacts minimally with other medications unless there is significant overlap in their metabolic processing routes. Further investigation would be necessary to fully elucidate these interaction dynamics .

Similar Compounds: Comparison

Several compounds share similarities with 4'-Hydroxy Trazodone β-D-Glucuronide either structurally or functionally:

  • M-Chlorophenylpiperazine (mCPP): An active metabolite produced from Trazodone through hepatic metabolism, mCPP exhibits serotonergic activity contributing to some therapeutic effects observed with Trazodone treatment .
  • Serotonin-norepinephrine reuptake inhibitors (SNRIs): These antidepressant medications work similarly to SSRIs but affect both serotonin and norepinephrine levels in the brain, providing broader symptom relief compared to selective agents alone .
  • Selective Serotonin Reuptake Inhibitors (SSRIs): Commonly prescribed for depression and anxiety disorders, SSRIs function primarily by inhibiting the reabsorption of serotonin back into neurons, thereby increasing synaptic concentrations of this neurotransmitter .
  • Glucuronide Metabolites of Other Drugs: Various xenobiotics undergo glucuronidation as part of their detoxification processes. Examples include hydroxymidazolam glucuronide from midazolam, which shares structural features relevant when comparing metabolic transformations across different classes of compounds .

Each of these compounds offers unique aspects regarding their mechanism of action, metabolism, and clinical applications but collectively contribute to our understanding of how drugs interact within biological systems at both molecular and systemic levels.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

563.1782906 g/mol

Monoisotopic Mass

563.1782906 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-09

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